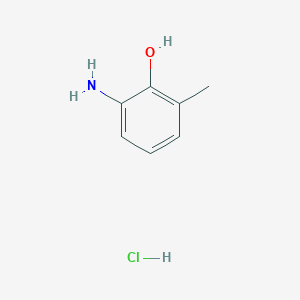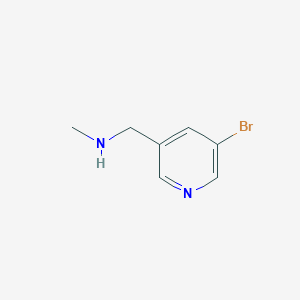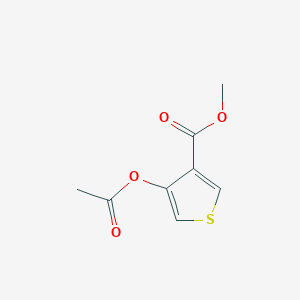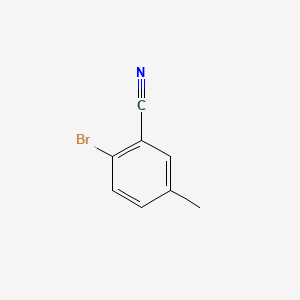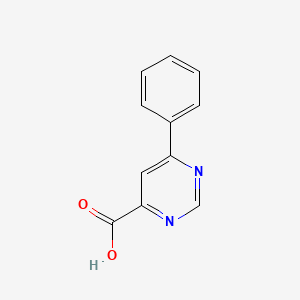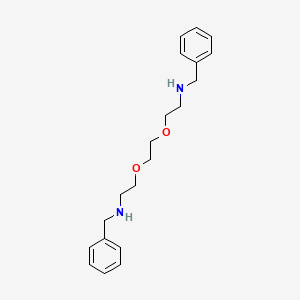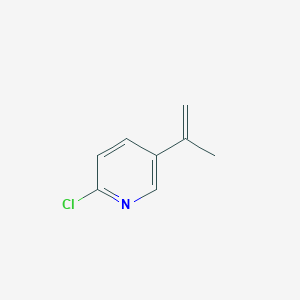
2-氯-5-(丙-1-烯-2-基)吡啶
描述
2-Chloro-5-(prop-1-en-2-yl)pyridine, also known as 2CPP, is a heterocyclic compound that is widely used in scientific research. It is a derivative of pyridine, a heterocyclic aromatic organic compound found in many natural products. 2CPP is a versatile compound that is used in various applications such as synthesis, medicinal chemistry, and organic chemistry.
科学研究应用
1. 磷光性能和材料合成
2-氯-5-(丙-1-烯-2-基)吡啶已被用于合成新颖的位置异构体,展示出不同的磷光颜色和量子产率。这些化合物显示出作为动态功能材料的潜力,在外部酸碱蒸汽刺激下显示可逆的磷光颜色切换(Li & Yong, 2019)。
2. 抗菌和抗癌活性
该化合物已被用于合成与呋喃[3,2-g]色素基团相连的各种杂环系统。这些合成化合物展示出不同的抗菌和抗癌活性,突显了它们在医学应用中的潜力(Ibrahim et al., 2022)。
3. 吡啶衍生物的合成
研究重点放在使用2-氯-5-(丙-1-烯-2-基)吡啶合成吡啶衍生物上。这些衍生物已被用于制备吡啶嘧啶和吡啶噻吩三嗪等化合物,显示出有希望的抗菌活性(Rashad et al., 2005)。
4. 非线性光学(NLO)性能
对2-氯-5-(丙-1-烯-2-基)吡啶的查尔酮衍生物进行了非线性光学性能研究。研究表明,这种分子在整个可见光范围内是透明的,并具有作为有机NLO材料的潜在应用(Tiwari & Singh, 2016)。
5. 配位化学
该化合物已被用于配位化学研究,特别是在铜配合物的合成和结构分析中。这些研究有助于理解该化合物在形成复杂分子结构方面的潜力(Bussey et al., 2015)。
6. 腐蚀抑制
2-氯-5-(丙-1-烯-2-基)吡啶的咪唑并[4,5-b]吡啶衍生物已被评估其在抑制低碳钢腐蚀方面的性能。这些研究对于开发新的防腐材料至关重要(Saady et al., 2021)。
7. 制药中间体的合成
该化合物已被用于开发一种简洁、可扩展的合成方法,用于生产制药中间体,展示了它在制药行业中的重要性(Pérez-Balado等,2007)。
8. 催化和表面化学
其衍生物已被用于与催化和表面化学相关的研究,有助于发展功能软材料和催化过程(Halcrow, 2014)。
安全和危害
“2-Chloro-5-(prop-1-en-2-yl)pyridine” is classified as a dangerous substance. It has hazard statements H301-H318-H335-H317-H227, indicating toxicity if swallowed, causing serious eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and being combustible . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and not spraying on an open flame or other ignition source .
作用机制
Target of Action
It’s known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific structures .
Mode of Action
It’s known that pyridine derivatives can act as ligands, binding to their targets and modulating their activity . The presence of the chloro and propenyl groups may influence the compound’s binding affinity and selectivity .
Biochemical Pathways
Pyridine derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (15361) suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
It’s known that pyridine derivatives can have a variety of effects depending on their specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Chloro-5-(prop-1-en-2-yl)pyridine .
生化分析
Biochemical Properties
2-Chloro-5-(prop-1-en-2-yl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and cellular processes .
Cellular Effects
The effects of 2-Chloro-5-(prop-1-en-2-yl)pyridine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function. Additionally, it has been shown to impact cell signaling pathways, which can affect cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-Chloro-5-(prop-1-en-2-yl)pyridine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in various cellular processes, including metabolism, stress responses, and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-(prop-1-en-2-yl)pyridine can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-(prop-1-en-2-yl)pyridine vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
2-Chloro-5-(prop-1-en-2-yl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. Understanding the metabolic pathways involving this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-Chloro-5-(prop-1-en-2-yl)pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can affect its activity and function. Studies have shown that it can be efficiently transported and distributed within cells, making it a valuable tool for biochemical research .
属性
IUPAC Name |
2-chloro-5-prop-1-en-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c1-6(2)7-3-4-8(9)10-5-7/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBFXTKTUZYMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502631 | |
| Record name | 2-Chloro-5-(prop-1-en-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68700-92-5 | |
| Record name | 2-Chloro-5-(1-methylethenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68700-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(prop-1-en-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




